molecular formula C12H13NO B14222181 6-Methoxy-4,5-dimethylquinoline CAS No. 827612-14-6

6-Methoxy-4,5-dimethylquinoline

Cat. No.: B14222181
CAS No.: 827612-14-6
M. Wt: 187.24 g/mol
InChI Key: ZSSVTTRKVQLLAH-UHFFFAOYSA-N
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Description

6-Methoxy-4,5-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-4,5-dimethylquinoline can be synthesized through various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to yield the quinoline structure . Transition-metal catalyzed methods, such as those using palladium or copper catalysts, are also employed to synthesize quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Skraup synthesis or transition-metal catalyzed reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4,5-dimethylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4,5-dimethylquinoline is unique due to the specific positioning of its methoxy and dimethyl groups, which confer distinct chemical properties and biological activities. This structural uniqueness allows it to serve as a versatile scaffold in drug design and other applications.

Properties

CAS No.

827612-14-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-4,5-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-6-7-13-10-4-5-11(14-3)9(2)12(8)10/h4-7H,1-3H3

InChI Key

ZSSVTTRKVQLLAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=CC2=NC=C1)OC)C

Origin of Product

United States

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